Cas no 88342-13-6 (N-(Chloroacetyl)-3-aminoacetanilide)
N-(Chloroacetyl)-3-aminoacetanilide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-[3-(acetylamino)phenyl]-2-chloro-
- N-[3-(ACETYLAMINO)PHENYL]-2-CHLOROACETAMIDE
- N-(Chloroacetyl)-3-aminoacetanilide
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- MDL: MFCD00459617
- Inchi: InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
- InChI Key: OFCXEGVJCMFKGG-UHFFFAOYSA-N
- SMILES: CC(NC1=CC(NC(CCl)=O)=CC=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
N-(Chloroacetyl)-3-aminoacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB315536-500 mg |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide; 95% |
88342-13-6 | 500MG |
€195.40 | 2023-02-21 | ||
| abcr | AB315536-1 g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide; 95% |
88342-13-6 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB315536-5 g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide; 95% |
88342-13-6 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB315536-10 g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide; 95% |
88342-13-6 | 10 g |
€1,074.00 | 2023-07-19 | ||
| TRC | N633175-100mg |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide |
88342-13-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N633175-500mg |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide |
88342-13-6 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N633175-1g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide |
88342-13-6 | 1g |
$ 340.00 | 2022-06-03 | ||
| abcr | AB315536-500mg |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide, 95%; . |
88342-13-6 | 95% | 500mg |
€205.00 | 2025-04-15 | |
| abcr | AB315536-1g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide, 95%; . |
88342-13-6 | 95% | 1g |
€237.00 | 2025-04-15 | |
| abcr | AB315536-5g |
N-[3-(Acetylamino)phenyl]-2-chloroacetamide, 95%; . |
88342-13-6 | 95% | 5g |
€637.00 | 2025-04-15 |
N-(Chloroacetyl)-3-aminoacetanilide Suppliers
N-(Chloroacetyl)-3-aminoacetanilide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(Chloroacetyl)-3-aminoacetanilide
Introduction to Compound CAS No 88342-13-6: N-(Chloroacetyl)-3-aminoacetanilide
The compound with CAS No 88342-13-6, commonly referred to as N-(Chloroacetyl)-3-aminoacetanilide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an acetylated aniline derivative with a chloroacetyl group. The chloroacetyl moiety introduces interesting reactivity and functional properties, making this compound a valuable subject for both academic research and industrial applications.
Recent studies have highlighted the potential of N-(Chloroacetyl)-3-aminoacetanilide in various chemical transformations. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. The aminoacetanilide core of the molecule serves as a versatile platform for further functionalization, enabling the creation of derivatives with enhanced biological activity.
One of the most notable advancements in the study of this compound involves its application in medicinal chemistry. Scientists have investigated its ability to act as a precursor for peptide synthesis, leveraging its chloroacetyl group for efficient coupling reactions. This has opened new avenues for the design of peptide-based drugs, which are increasingly being recognized for their therapeutic potential in treating various diseases, including cancer and infectious disorders.
Moreover, the N-(Chloroacetyl)-3-aminoacetanilide structure has been utilized in the development of enzyme inhibitors. By modifying the substituents on the aniline ring and the acetyl group, researchers have successfully synthesized compounds that exhibit potent inhibitory activity against key enzymes involved in metabolic pathways. These findings underscore the importance of this compound as a building block in drug discovery efforts.
In terms of chemical synthesis, recent breakthroughs have optimized the production process of N-(Chloroacetyl)-3-aminoacetanilide. Traditional methods often involved multi-step reactions with low yields, but modern techniques employing catalytic systems have significantly improved efficiency. These advancements not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals in the chemical industry.
The structural versatility of N-(Chloroacetyl)-3-aminoacetanilide also extends to its application in materials science. Researchers have explored its use as a monomer in polymer synthesis, where its reactivity and functional groups contribute to the formation of advanced materials with tailored properties. This interdisciplinary approach highlights the compound's potential beyond traditional pharmaceutical applications.
From a safety standpoint, recent studies have focused on understanding the toxicity profile of N-(Chloroacetyl)-3-aminoacetanilide. While initial findings suggest that it exhibits low toxicity under standard conditions, further research is required to fully assess its long-term effects and environmental fate. These studies are crucial for ensuring safe handling and disposal practices in industrial settings.
In conclusion, N-(Chloroacetyl)-3-aminoacetanilide (CAS No 88342-13-6) stands as a pivotal molecule in contemporary chemical research. Its unique structure and versatile reactivity make it an invaluable tool across multiple disciplines, from drug discovery to materials science. As ongoing investigations continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing scientific innovation.
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